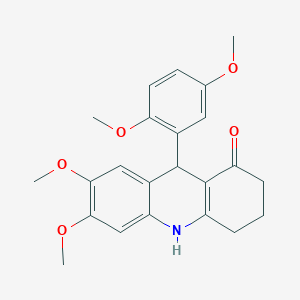![molecular formula C17H15ClFN3O B12477456 2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone](/img/structure/B12477456.png)
2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-fluorophenyl)ethanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzodiazole ring, a chloroethyl group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced by reacting the benzodiazole intermediate with 2-chloroethylamine under basic conditions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the chloroethylated benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzodiazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-chlorophenyl)ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-methylphenyl)ethanone: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s physicochemical properties and interactions with biological targets.
2-{2-[(2-chloroethyl)amino]-1,3-benzodiazol-1-yl}-1-(4-nitrophenyl)ethanone: The nitrophenyl group introduces additional electronic effects, potentially altering the compound’s reactivity and biological effects.
Properties
Molecular Formula |
C17H15ClFN3O |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[2-(2-chloroethylamino)benzimidazol-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H15ClFN3O/c18-9-10-20-17-21-14-3-1-2-4-15(14)22(17)11-16(23)12-5-7-13(19)8-6-12/h1-8H,9-11H2,(H,20,21) |
InChI Key |
LWGZBWMTEZHTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Benzyl-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12477381.png)
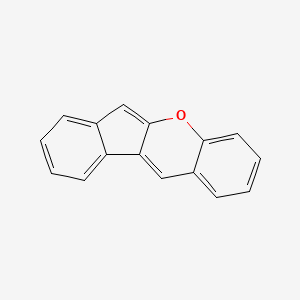
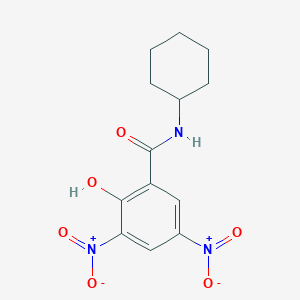
![2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477400.png)
![3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12477402.png)
![2-(2,5-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477406.png)
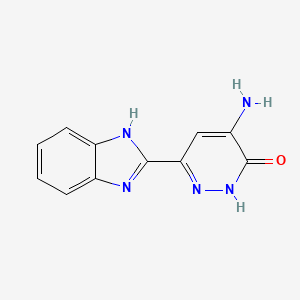
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B12477431.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B12477437.png)
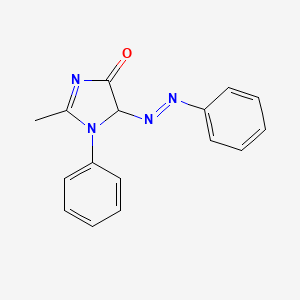
![2-[(2-Chlorophenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B12477442.png)
![5-bromo-2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477449.png)
![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12477453.png)
